Methylenediboronic acid
Description
Structure
2D Structure
Properties
CAS No. |
13251-32-6 |
|---|---|
Molecular Formula |
CH6B2O4 |
Molecular Weight |
103.68 g/mol |
IUPAC Name |
boronomethylboronic acid |
InChI |
InChI=1S/CH6B2O4/c4-2(5)1-3(6)7/h4-7H,1H2 |
InChI Key |
ZZKAPHPTYABEPL-UHFFFAOYSA-N |
Canonical SMILES |
B(CB(O)O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to Methylenediboronic Acid
Established Reaction Pathways for Methylenediboronic Acid Synthesis
The synthesis of this compound has traditionally relied on well-established organometallic reactions. These methods, while effective, often involve specific precursors and reaction conditions.
Grignard Reagent-Mediated Approaches to Diboronic Acids
Grignard reagents, powerful nucleophiles in organic synthesis, play a crucial role in the formation of carbon-boron bonds. mnstate.edutestbook.com The reaction of a suitable Grignard reagent with a boron-containing electrophile is a common strategy for preparing boronic acids. wikipedia.org In the context of this compound, a di-Grignard reagent or a geminal dihaloalkane treated with magnesium can be reacted with a borate (B1201080) ester.
The general approach involves the formation of a Grignard reagent from an alkyl or aryl halide and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran. testbook.comgoogle.com This organomagnesium compound then acts as a carbanion source, attacking the electrophilic boron atom of a borate ester, such as trimethyl borate. wikipedia.org Subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid. A general and convenient protocol involves the electrophilic borylation of aryl Grignard reagents at 0°C, leading to high yields of aryl boronic acids. organic-chemistry.org
| Reactants | Reagent | Product | Key Feature |
| Dihalomethane | Magnesium | Methylene (B1212753) di-Grignard reagent | Formation of a double Grignard reagent |
| Methylene di-Grignard reagent | Trimethyl borate | Methylenediboronate ester | C-B bond formation |
| Methylenediboronate ester | Water (hydrolysis) | This compound | Final product generation |
Reactions Involving Trimethyl Borate Precursors
Trimethyl borate, B(OCH₃)₃, is a widely utilized precursor in the synthesis of boronic acids. wikipedia.org It serves as an electrophilic source of boron. The synthesis of trimethyl borate itself can be achieved by reacting boric acid or boron oxides with methanol, often with the removal of water to drive the reaction to completion. wikipedia.org
In the synthesis of boronic acids, trimethyl borate reacts with organometallic reagents like Grignard reagents or organolithium compounds. The reaction proceeds through the formation of a boronate ester, which is then hydrolyzed to the boronic acid. wikipedia.org For this compound, this would involve a one-carbon dianionic synthon reacting with two equivalents of trimethyl borate.
| Precursor | Reaction Type | Significance |
| Trimethyl borate | Esterification of boric acid | Readily available boron source wikipedia.org |
| Trimethyl borate | Reaction with Grignard reagents | Forms boronate esters as intermediates wikipedia.org |
Innovative Synthetic Techniques and Improvements for this compound
Recent advancements in synthetic methodology have offered more efficient and versatile routes to organoboron compounds, including precursors for this compound.
Catalytic Difunctionalization Routes for Precursors
Catalytic difunctionalization of alkenes has emerged as a powerful tool for the rapid construction of complex molecules. researchgate.netrsc.org This strategy allows for the introduction of two functional groups across a double bond in a single step. Transition metal-catalyzed difunctionalization of unactivated olefins can create new carbon-carbon and carbon-heteroatom bonds. rsc.org
For the synthesis of precursors to this compound, a nickel-catalyzed 1,1-difunctionalization of terminal alkenes can be employed to generate α-aminoboronic acid derivatives. acs.org This method streamlines the synthesis from simple olefin feedstocks. acs.org While not directly producing this compound, these catalytic methods provide access to functionalized organoboron compounds that could serve as advanced precursors. The development of these unique transformations is often accompanied by mechanistic hypotheses and experimental evidence. rsc.org
Stereoselective Synthesis Considerations for Related Boron Compounds
The synthesis of chiral organoboron compounds has become increasingly important due to their applications in asymmetric synthesis. rsc.orgresearchgate.net The stereoselective construction of organoboron compounds where the boron atom itself is a stereocenter is a growing area of research. rsc.orgresearchgate.net While this compound itself is not chiral, the principles of stereoselective synthesis are crucial for preparing its chiral derivatives and related compounds.
Methods for achieving stereoselectivity include the use of chiral auxiliaries, catalyst-controlled reactions, and substrate-controlled approaches. rsc.org The configurational stability of the boron stereocenter is a key consideration, and research has focused on developing stable, four-coordinate organoboron derivatives. rsc.orgrsc.org These advancements in stereoselective synthesis provide the tools necessary to access a wider range of structurally diverse and functionally complex boronic acid derivatives.
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound allows for the fine-tuning of its chemical and physical properties. These derivatives are often prepared from the parent acid or its esters. The synthesis of aminoboronic acid derivatives, for instance, has seen significant progress, moving beyond traditional methods to more elegant and convenient approaches. rsc.org
Catalytic Applications of Methylenediboronic Acid in Advanced Organic Transformations
Methylenediboronic Acid as a Catalyst in Dehydrative Reactions
Alkane-gem-diboronic acids have proven to be versatile catalysts for the dehydrative amidation of α-amino acids. acs.orgacs.org Research has demonstrated that this compound, the simplest of the gem-diboronic acids, can effectively catalyze the coupling of N-protected amino acids with amines. kyoto-u.ac.jp For instance, a 5 mol% loading of this compound successfully catalyzed the reaction between N-Boc-Glycine and benzylamine (B48309), yielding the corresponding amide in 99% yield. kyoto-u.ac.jp
Catalytic Dehydrative Peptide Synthesis
gem-Diboronic acid catalysis has shown significant promise in the field of peptide synthesis. acs.orgacs.org These catalysts are compatible with a range of N-protecting groups commonly used in peptide synthesis, such as Boc, Cbz, and Fmoc, and can be used with various functionalized α-amino acids. acs.orgacs.orgkyoto-u.ac.jpnii.ac.jp A notable advancement is the use of N-trifluoroacetyl protection, which has enabled catalytic dehydrative peptide synthesis to occur at room temperature. acs.orgacs.orgnii.ac.jp This represents a significant step towards milder and more efficient peptide condensation methods. acs.orgacs.orgnii.ac.jp In one study, a phenol-substituted multiboron catalyst with a B-C-B structure was used to synthesize dipeptides in good yields at 65 °C in toluene. encyclopedia.pub
Dehydrative Amidation of Alpha-Amino Acids
The application of gem-diboronic acids extends to the dehydrative amidation of α-amino acids. acs.orgacs.org These catalysts have been shown to be effective in the condensation of α-amino acids, a critical transformation in the synthesis of numerous biologically active molecules and pharmaceuticals. kyoto-u.ac.jp The catalytic activity is influenced by the nature of the protecting groups on both the N- and C-termini of the amino acids. acs.org For example, while electron-rich N-Boc protection can sometimes hinder the amidation of dipeptide carboxylic acids, the use of electron-withdrawing groups like N-trifluoroacetyl can facilitate the reaction. acs.org
Comparison with Arylboronic Acid Catalysis
The catalytic action of gem-diboronic acids, such as this compound, presents a distinct mechanism compared to arylboronic acids. acs.orgacs.orgkyoto-u.ac.jpnii.ac.jpfigshare.com While arylboronic acids activate carboxylic acids, preliminary mechanistic studies suggest that gem-diboronic acids operate through a carboxylate-binding mechanism. acs.orgacs.orgkyoto-u.ac.jpnii.ac.jpfigshare.com This difference in activation mode is significant. For instance, a phenol-substituted multiboron catalyst with a B-C-B structure demonstrated superior performance over simple arylboronic acids in the condensation of α-amino acids, notably with suppressed epimerization of the electrophiles. acs.orgacs.orgkyoto-u.ac.jp This offers a complementary approach to traditional boron-based catalysts that can sometimes promote epimerization. acs.org
Mechanistic Investigations of this compound Catalysis
Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and designing more efficient catalysts. Research into this compound catalysis has provided valuable insights into its unique mode of action.
Carboxylate-Binding Nature of gem-Diboronic Acids in Catalysis
A key finding from mechanistic studies is the carboxylate-binding nature of gem-diboronic acids. acs.orgacs.orgkyoto-u.ac.jpnii.ac.jpfigshare.com This is in contrast to the mechanism of arylboronic acids, which typically involves the activation of the carboxylic acid itself. acs.orgacs.orgkyoto-u.ac.jpnii.ac.jpfigshare.com The ability of gem-diboronic acids to bind to the carboxylate group is believed to be a crucial factor in their catalytic activity, particularly in dehydrative reactions. acs.orgacs.orgnii.ac.jp
Proposed Intermediates in Catalytic Cycles
The proposed mechanism for arylboronic acid-catalyzed amidation has evolved from a "monomeric" mixed anhydride (B1165640) intermediate to a more complex "diboroxane" structure, which is a bridged B-O-B motif formed by the dehydrative dimerization of the initial adduct. kyoto-u.ac.jp Spectroscopic analysis has supported the involvement of such intermediates. kyoto-u.ac.jp In the context of gem-diboronic acid catalysis, it is proposed that the bidentate Lewis acid nature of these catalysts allows for the activation of carboxy groups. kyoto-u.ac.jp This leads to the formation of intermediates that are more reactive towards the addition of amines. kyoto-u.ac.jp While the precise structures of all intermediates in the catalytic cycle of this compound are still under investigation, the current evidence points towards a pathway that is distinct from that of monoboronic acid catalysts.
Computational Studies on Catalytic Mechanisms
While experimental studies have begun to shed light on the catalytic applications of this compound, particularly in dehydrative coupling reactions, comprehensive computational studies specifically detailing its catalytic mechanisms are still an emerging area of research. The existing body of computational work in the broader field of organoboron catalysis, especially concerning related boronic and diboronic acids, provides a foundational framework for understanding the potential mechanistic pathways involving this compound.
Theoretical investigations into the mechanism of amidation reactions catalyzed by arylboronic acids have been conducted using methods such as Density Functional Theory (DFT). researchgate.net These studies suggest that the catalytic cycle likely proceeds through the formation of acyloxyboronic acid intermediates. The reaction between the carboxylic acid and the boronic acid catalyst is often kinetically facile but can be thermodynamically unfavorable, highlighting the importance of water removal to drive the reaction forward. researchgate.net The subsequent nucleophilic attack by the amine on the activated carbonyl of the acyloxyboronic intermediate leads to the formation of the amide bond. researchgate.net For some boronic acid catalysts, the rate-determining step has been identified as the cleavage of the C-O bond in a tetracoordinate acyl boronate intermediate. researchgate.net
More complex mechanistic proposals for boronic acid-catalyzed amidations include the formation of a B-O-B motif, which acts as a key active intermediate. rsc.org This structure, proposed based on a combination of experimental evidence and theoretical studies for certain boronic acids, involves a dimer of a monoacyl boronate intermediate. rsc.org For gem-diboronic acids, it is hypothesized that the two boron atoms can cooperatively activate two molecules of a carboxylic acid, facilitating the subsequent reaction. rsc.org
Although these computational models provide valuable insights into how boronic acids can catalyze these transformations, specific theoretical studies focusing on the simpler structure of this compound are not yet extensively available in the literature. Such studies would be invaluable for elucidating the precise role of the methylene (B1212753) bridge, the geometry of the transition states, and the energetic profile of the catalytic cycle, thereby aiding in the rational design of more efficient catalysts based on its structure.
Exploration of this compound in Other Catalytic Processes
The utility of this compound as a catalyst extends to various dehydrative condensation reactions beyond the synthesis of complex peptides. Its ability to act as a Lewis acid and facilitate the removal of water makes it a promising candidate for a range of organic transformations.
One of the key applications explored is in catalytic dehydrative peptide synthesis. scispace.comtcsedsystem.edukyoto-u.ac.jp In this context, this compound has been identified as the simplest gem-diboronic acid (gem-DBA) capable of catalyzing the formation of amide bonds. kyoto-u.ac.jp Research has shown that this compound can effectively catalyze the coupling of N-protected amino acids with amine nucleophiles. scispace.comkyoto-u.ac.jp Preliminary mechanistic investigations suggest that gem-diboronic acids exhibit a "carboxylate-binding nature," which is distinct from the activation mechanism of simple arylboronic acids. scispace.comtcsedsystem.edukyoto-u.ac.jp This unique reactivity profile opens up possibilities for mild catalytic peptide condensation. tcsedsystem.edukyoto-u.ac.jp
A notable example of its application is the coupling of N-Boc-Gly with benzylamine. In a study, 5 mol% of this compound catalyzed this reaction to afford the corresponding amide in a 99% yield. kyoto-u.ac.jp This demonstrates the high efficiency of this compound in promoting amide bond formation under relatively mild conditions.
The table below summarizes the findings from a study evaluating the catalytic performance of this compound in a model dehydrative amidation reaction. kyoto-u.ac.jp
| Substrate 1 | Substrate 2 | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| N-Boc-Gly | Benzylamine | This compound | 5 | Toluene | 80 | 99 |
| N-Boc-L-Phe | Benzylamine | This compound | 5 | Toluene | 80 | 0 |
The exploration of this compound in other catalytic processes is an active area of research. Its fundamental structure as a gem-diboronic acid suggests potential applications in other dehydrative couplings, such as esterifications and the formation of other C-X bonds, where X is a heteroatom. The simplicity of its structure, compared to more substituted gem-diboronic acids, makes it an ideal model for studying the fundamental principles of this class of catalysts.
Supramolecular Assemblies and Architectures Involving Methylenediboronic Acid
Molecular Recognition Principles and Methylenediboronic Acid
Molecular recognition is a fundamental concept in supramolecular chemistry, describing the specific binding of a guest molecule to a complementary host molecule. wikipedia.org This process is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic effects. wikipedia.orgfiveable.me The ability of molecules to selectively recognize and bind to specific targets is crucial for creating functional supramolecular systems. nih.govresearchgate.net
Host-Guest Interactions Mediated by Boronic Acid Moieties
The boronic acid group is a key player in molecular recognition, primarily due to its ability to form reversible covalent bonds with diols to create five-membered boronate esters. nih.gov This interaction is particularly significant in the recognition of saccharides and other polyhydroxylated compounds, which are abundant in biological systems. nih.gov The formation and stability of these boronate esters are often pH-dependent, allowing for the creation of stimuli-responsive systems. acs.orgmdpi.com
Host-guest chemistry, a central theme in supramolecular chemistry, focuses on the formation of unique structural complexes between two or more molecules held together by non-covalent forces. wikipedia.orgrsc.org The design of synthetic receptors capable of binding specific guests is a major area of research. ijacskros.com In the context of this compound, the two boronic acid groups can act as binding sites, allowing the molecule to function as a host for appropriate guest molecules. These interactions can be tailored by modifying the chemical environment, such as pH, to control the binding and release of the guest. mdpi.com For instance, boronic acids have been used to create host cavities for trapping guest molecules. mdpi.com
Potential for Selective Binding Architectures
The bifunctional nature of this compound provides the potential to create highly selective binding architectures. By positioning the two boronic acid groups at a defined distance and orientation, it is possible to design hosts that selectively bind to guest molecules with complementary functionalities and geometries. This pre-organization of binding sites can lead to enhanced affinity and selectivity compared to monofunctional boronic acids.
The principles of molecular recognition, such as the "lock and key" model, are relevant here. wikipedia.org The specific arrangement of the boronic acid moieties in this compound can be thought of as a part of a molecular "lock" that will only accommodate a specific molecular "key." This can be exploited in the design of sensors, where the binding of a specific analyte to the this compound-based receptor triggers a detectable signal. researchgate.net Furthermore, the ability to form multiple points of interaction can lead to the construction of complex and highly ordered supramacular assemblies. ijacskros.com
Self-Assembly Processes Driven by this compound Interactions
Self-assembly is the spontaneous organization of individual components into ordered structures without external guidance. In supramolecular chemistry, this process is driven by the same non-covalent interactions that govern molecular recognition. researchgate.net this compound, with its capacity for both reversible covalent bonding and participation in various non-covalent interactions, is an excellent candidate for driving self-assembly processes.
Non-Covalent Interactions in Supramolecular Structures
A variety of non-covalent interactions are responsible for the formation of supramolecular assemblies. numberanalytics.com These include:
The interplay of these forces directs the self-assembly of molecules into well-defined architectures, such as micelles, vesicles, and supramolecular polymers. nih.govrsc.org The specific geometry and chemical nature of the building blocks, like this compound, determine the final structure of the assembly. mdpi.com
Dynamic Covalent Chemistry Approaches
Dynamic covalent chemistry (DCvC) utilizes reversible covalent bond formation to create complex molecular and supramolecular structures. wikipedia.org This strategy combines the strength and directionality of covalent bonds with the error-correcting and adaptive nature of non-covalent interactions. wikipedia.orgnih.gov The formation of boronate esters from boronic acids and diols is a prime example of a dynamic covalent reaction. acs.orgwikipedia.org
This reversibility allows for the system to reach a thermodynamically stable state, enabling the self-correction of defects in the assembling structure. wikipedia.org The condensation of boronic acids with diols can form two dynamic bonds, which is advantageous for creating rigid structures like three-dimensional cages and covalent organic frameworks (COFs). wikipedia.org The pH-responsiveness of the boronate ester linkage provides a handle to control the assembly and disassembly of these structures. mdpi.com
Table 1: Key Non-Covalent and Dynamic Covalent Interactions in Supramolecular Chemistry
| Interaction Type | Description | Role in Supramolecular Assembly |
|---|---|---|
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom in a polar bond and an electronegative atom. numberanalytics.com | Directs the specific association of molecules, leading to ordered structures like helices and sheets. fiveable.me |
| π-π Stacking | Non-covalent interaction between aromatic rings. mdpi.com | Contributes to the stability of structures containing aromatic moieties, often influencing the packing of molecules. ijacskros.com |
| Van der Waals Forces | Weak, short-range intermolecular forces arising from temporary fluctuations in electron distribution. numberanalytics.com | Play a significant role in the close packing of molecules within a supramolecular assembly. rsc.org |
| Electrostatic Interactions | Forces between charged or polar molecules. numberanalytics.com | Can drive the assembly of oppositely charged species and influence the overall architecture. mdpi.com |
| Dynamic Covalent Bonding (e.g., Boronate Ester Formation) | Reversible formation of covalent bonds. wikipedia.org | Allows for the construction of robust yet adaptable structures, with the ability to self-correct and respond to stimuli. mdpi.comnih.gov |
Integration of this compound in Advanced Supramolecular Systems
The unique properties of this compound make it a valuable component for integration into a variety of advanced supramolecular systems. rsc.org These systems are designed to perform specific functions and often draw inspiration from biological processes. wikipedia.org
The incorporation of this compound into polymers can lead to the development of "smart" materials that respond to changes in their environment, such as the presence of specific sugars or a change in pH. researchgate.net For example, hydrogels cross-linked with boronate ester bonds can exhibit self-healing properties and controlled drug release capabilities. mdpi.com
Furthermore, this compound can be used in the construction of supramolecular assemblies on surfaces, leading to the formation of two-dimensional networks with potential applications in nanoscale patterning, separation technologies, and catalysis. rsc.orgmdpi.com The ability to control the assembly and disassembly of these structures through external stimuli is a key feature that makes this compound a promising building block for the next generation of functional materials and devices. rsc.org
Theoretical and Computational Chemistry Studies on Methylenediboronic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
While specific, in-depth quantum chemical calculations and electronic structure analyses for methylenediboronic acid are not widely available in dedicated studies, some research on related reactions provides peripheral insights. For instance, computational studies on reactions involving geminal diboronic esters have been performed using Density Functional Theory (DFT). One study utilized the ωB97xD functional with the Def2SVP basis set for geometry optimizations and followed up with single-point energy calculations at the ωB97xD/Def2TZVPP level to refine potential energies. fu-berlin.de Natural Bond Orbital (NBO) analysis has also been applied in the context of reactions where derivatives of this compound are used, helping to understand donor-acceptor orbital interactions. fu-berlin.de However, these analyses focus on reaction intermediates involving other molecules, not on the isolated electronic structure of this compound.
Molecular Dynamics Simulations and Conformational Analysis
There is no specific research available detailing molecular dynamics (MD) simulations or a comprehensive conformational analysis of this compound in the scientific literature. Such studies are crucial for understanding the dynamic behavior and conformational preferences of a molecule, but this information has not been published for this compound.
Mechanistic Insights from Computational Modeling
This compound has been identified as a catalyst in dehydrative amidation reactions. kyoto-u.ac.jp Preliminary mechanistic studies suggest that gem-diboronic acids exhibit a carboxylate-binding nature, which is a different mode of action compared to the activation of carboxylic acids by common arylboronic acids. kyoto-u.ac.jp This suggests a distinct role in catalysis, though detailed computational models elucidating the step-by-step mechanism involving this compound specifically are not provided in the available literature. Computational work in related areas has focused on elucidating the role of co-reagents and the electronic effects of boron p-orbitals in activating C-I bonds in different systems, rather than the mechanism of this compound itself. fu-berlin.de
Predictive Modeling of Reactivity and Selectivity
Predictive modeling for the reactivity and selectivity of this compound is not a specific focus of current research. While machine learning and computational models are increasingly used to predict reaction outcomes, these have not been applied to create a specific predictive model for this compound's behavior. fu-berlin.de Its reactivity is generally discussed in the context of its performance in specific catalytic reactions, such as its ability to catalyze the coupling of N-Boc-Gly with benzylamine (B48309) with high yield. kyoto-u.ac.jp
Advanced Applications of Methylenediboronic Acid in Materials Science Research
Methylenediboronic Acid in the Development of Polymeric Materials
Diboronic acids are compounds of significant interest for the formation of polymeric materials, and this compound serves as a key example of an aliphatic diboronic acid with potential for polymer synthesis. rsc.org Its ability to be integrated into polymer backbones and to form cross-linked networks makes it a valuable monomer for developing new classes of polymeric materials with tailored properties. rutgers.eduecmjournal.org
Formation of Polymeric Anhydrides
One of the primary routes to polymerize diboronic acids is through the formation of polymeric anhydrides. When heated, aliphatic diboronic acids like this compound undergo a dehydration reaction, losing water to form anhydride (B1165640) linkages between the boron atoms. rsc.org This process results in the formation of polymethylenediboronic anhydride, a polymer with a repeating (-OB-[CH₂]-BO-)n structure. rsc.org
The thermal stability of these aliphatic polyanhydrides is a key research focus. Studies comparing them with their aromatic counterparts have revealed significant differences. For instance, polymethylenediboronic anhydrides tend to be less thermally stable than polymeric anhydrides derived from aromatic diboronic acids. rsc.org Research has shown that while tetramethylenediboronic anhydride undergoes complete decomposition upon heating, aromatic versions like 9-phenylenediboronic anhydride remain stable even at temperatures as high as 450°C in a vacuum. rsc.org This suggests the flexible methylene (B1212753) chain in polymethylenediboronic anhydride contributes to lower thermal resistance compared to the rigid, stable aromatic rings.
| Polymeric Anhydride Type | Monomer Structure | Thermal Stability Characteristics | Reference |
|---|---|---|---|
| Polymethylenediboronic Anhydride | Aliphatic (e.g., this compound, Tetrathis compound) | Lower thermal stability; undergoes decomposition at elevated temperatures. | rsc.org |
| Aromatic Diboronic Anhydride | Aromatic (e.g., 9-Phenylenediboronic acid) | High thermal stability; can be stable at temperatures above 400°C. | rsc.org |
The synthesis of polyanhydrides is a well-established field, with methods like melt polycondensation being widely used. mdpi.combucknell.edu The formation of polymethylenediboronic anhydride via heating aligns with these general principles of polyanhydride synthesis. rsc.orgresearchgate.netgoogle.comresearchgate.netrsc.org
Integration into Smart Materials and Responsive Systems
"Smart" or stimuli-responsive polymers are materials engineered to undergo significant property changes in response to minor environmental cues. enpress-publisher.comnih.govtevema.com Polymers containing boronic acid groups are a prominent class of pH-responsive materials. researchgate.netresearchgate.netepcmholdings.com The integration of this compound into polymer networks can impart this pH-responsive behavior.
The mechanism hinges on the chemistry of the boronic acid group (-B(OH)₂). researchgate.net In acidic to neutral conditions, the boron atom is in a trigonal planar, charge-neutral, and relatively hydrophobic state. As the pH increases above the pKa of the boronic acid, it complexes with hydroxide (B78521) ions to form a tetrahedral, anionic boronate species (B(OH)₃⁻). nih.gov This transition induces a change from a hydrophobic to a more hydrophilic and charged state, causing electrostatic repulsion between polymer chains and leading to macroscopic changes like hydrogel swelling. researchgate.netresearchgate.net
Because this compound possesses two boronic acid groups, it can act as an efficient cross-linking agent in the formation of hydrogels and other polymeric systems. nih.gov The presence of two responsive sites per monomer unit can amplify the material's sensitivity to pH changes. This property is highly desirable for applications in controlled drug delivery, where the lower pH of endosomal compartments or tumor microenvironments could trigger the swelling of a hydrogel and the subsequent release of a therapeutic payload. nih.govdtu.dknih.gov
| Environmental pH | State of Boronic Acid Group | Polymer Characteristics | Potential Application | Reference |
|---|---|---|---|---|
| Low pH (below pKa) | Trigonal, neutral, hydrophobic | Collapsed, non-swollen state | Drug encapsulation | researchgate.netnih.gov |
| High pH (above pKa) | Tetrahedral, anionic, hydrophilic | Swollen, expanded state due to electrostatic repulsion | Triggered drug release | researchgate.netnih.gov |
Role in Fabricating Functional Thin Films and Coatings
Functional thin films are crucial components in a vast array of technologies, from electronics to biomedical devices. nih.govconf.tw this compound presents itself as a promising precursor for the fabrication of such films due to its unique chemical properties. nih.govmdpi.com
One method for film fabrication is leveraging the compound's ability to form polymeric anhydrides upon heating. rsc.org A solution of this compound could be deposited onto a substrate using techniques like spin-coating or dip-coating, followed by a thermal treatment to induce polymerization and form a solid, functional film. researchgate.net This approach is analogous to chemical solution deposition (CSD), a versatile and cost-effective method for creating oxide thin films. researchgate.net
Furthermore, the boronic acid groups themselves provide a powerful tool for surface adhesion and functionalization. Boronic acids are known to form strong, reversible covalent bonds with diol-containing surfaces, such as cellulose (B213188) or certain metal oxides. This interaction can be exploited to anchor films securely to various substrates, enhancing the durability and performance of the coating. mdpi.com The bifunctionality of this compound allows it to bind to a surface with one boronic acid group while the other is available for further polymerization or functionalization.
The stimuli-responsive nature of the boronic acid moiety can be directly translated to the properties of the thin film. A coating incorporating this compound could exhibit pH-dependent changes in properties like wettability, permeability, or adhesion. nih.gov Such "smart surfaces" have potential applications in microfluidic devices, sensors, and biomedical implants where dynamic control over surface properties is required. nih.govmdpi.com
Exploration in Nanomaterials Synthesis and Engineering
Nanomaterials engineering is a rapidly advancing field focused on the design and creation of materials at the nanoscale for a wide range of applications. mdpi.commdpi.com The synthesis and surface functionalization of nanoparticles are critical steps that determine their stability, properties, and functionality. nih.govmdpi.comnih.gov this compound, with its distinct bifunctional structure, offers unique advantages as a molecular tool in this domain.
The two boronic acid groups can serve as anchoring points to the surface of various nanoparticles, acting as a capping or stabilizing agent during synthesis. nih.gov For example, they can bind to metal oxides or other materials that present hydroxyl groups on their surface. mdpi.com Beyond stabilization, the bifunctional nature of this compound allows it to act as a molecular cross-linker, bridging nanoparticles together to form well-defined assemblies, networks, or nanoparticle-hydrogel composites. nih.govnih.gov
This cross-linking capability can be controlled by external stimuli, particularly pH. ijcce.ac.ir The reversible transformation of the boronic acid groups between the neutral and anionic state can be used to trigger the assembly or disassembly of nanoparticle clusters. ijcce.ac.ir This controlled aggregation is a key requirement for developing advanced sensors, catalysts, and targeted drug delivery systems where the collective properties of the nanoparticle assembly are harnessed.
| Role | Mechanism | Application | Reference |
|---|---|---|---|
| Stabilizing Agent | Boronic acid groups bind to the nanoparticle surface, preventing aggregation during synthesis. | Synthesis of stable colloidal nanoparticles. | nih.gov |
| Cross-linking Agent | The two boronic acid groups bridge multiple nanoparticles or link them into a polymer matrix. | Fabrication of nanoparticle assemblies and nanocomposite hydrogels. | nih.gov |
| Responsive Linker | pH-sensitive binding of boronic acid groups allows for controlled assembly and disassembly of nanoparticles. | Development of smart sensors, catalysts, and drug delivery systems. | ijcce.ac.ir |
Sensing Mechanisms and Systems Incorporating Methylenediboronic Acid
Chemosensor Design Employing Boronic Acid Functionality
The design of chemosensors based on boronic acid functionality is a testament to the principles of molecular recognition, where synthetic receptors are engineered to bind specific guest molecules with high selectivity. pageplace.demdpi.com These sensors typically consist of a recognition moiety, the boronic acid group, and a signaling unit that transduces the binding event into a measurable output. mdpi.com
Molecular Design Principles for Analyte Recognition
The fundamental principle behind analyte recognition by boronic acid-based chemosensors is the formation of a reversible covalent bond with diols. nih.gov This interaction is influenced by several factors, including the pH of the medium and the structure of both the boronic acid and the analyte. mdpi.com At a pH greater than its pKa, the boronic acid exists in a tetrahedral anionic state (sp³ hybridized), which readily forms cyclic esters with cis-diols. mdpi.com
Key design principles for enhancing analyte recognition include:
Scaffold Architecture: The structure surrounding the boronic acid group significantly impacts its reactivity and binding affinity. nih.gov Incorporating features like Wulff-type boronic acids or boroxole motifs can lead to stronger binding with diols. nih.gov
Substitution Effects: Modifying the aromatic ring of arylboronic acids can increase their affinity for diols. nih.gov
Stereochemical Complementarity: The spatial arrangement of the diol in the analyte is crucial. For instance, cis-diols on five-membered rings react differently than those on six-membered rings. nih.gov
Multi-point Interactions: Designing sensors with multiple boronic acid groups can enhance binding affinity and selectivity for specific polyols through cooperative binding.
Mechanisms of Signal Transduction
The binding of an analyte to the boronic acid moiety must be converted into a detectable signal. Several transduction mechanisms are employed in boronic acid-based chemosensors:
Fluorescence Spectroscopy: This is a widely used method where the binding event modulates the fluorescence properties of a fluorophore integrated into the sensor molecule. acs.orgnih.gov Common mechanisms include:
Photoinduced Electron Transfer (PET): The interaction between a proximal amine and the boronic acid can quench fluorescence. Analyte binding disrupts this interaction, leading to an "off-on" fluorescent response. pageplace.de
Indicator Displacement Assays: A fluorescent dye is initially bound to the boronic acid. The target analyte displaces the dye, causing a change in the fluorescence signal. nih.gov
Colorimetric Assays: The binding of an analyte can induce a color change that is visible to the naked eye or quantifiable by UV-Vis spectroscopy. nih.govacs.org This often involves the displacement of a colored indicator from the boronic acid binding site. nih.gov
Electrochemical Sensing: The binding of a diol to a boronic acid immobilized on an electrode surface can alter its electrochemical properties, such as impedance or potential. mdpi.comnih.gov This method is advantageous for its high sensitivity and potential for miniaturization. mdpi.com
| Transduction Mechanism | Principle | Advantages |
| Fluorescence | Modulation of fluorescence intensity or wavelength upon analyte binding. pageplace.de | High sensitivity, real-time detection. mdpi.com |
| Colorimetric | Visually detectable color change upon analyte binding. nih.gov | Simplicity, low cost. rsc.org |
| Electrochemical | Change in electrochemical properties (e.g., impedance, potential) of an electrode modified with the sensor. mdpi.comnih.gov | High sensitivity, fast response, low cost. mdpi.com |
Methylenediboronic Acid in Biosensing Platforms
The principles of boronic acid-based sensing are readily extended to the development of biosensors for detecting biologically relevant molecules. mdpi.com this compound, with its two boronic acid functionalities, offers potential for enhanced binding and selectivity in these platforms. These biosensors are finding applications in diagnostics, environmental monitoring, and food safety. mdpi.comudea.edu.co
Recognition of Biologically Relevant Molecules (e.g., Amino Acids, Nucleic Acids)
Boronic acids have demonstrated the ability to interact with a variety of biologically important molecules beyond simple saccharides. nih.gov
Amino Acids: Boronic acids can form bonds with the side chains of certain amino acids, such as the hydroxyl group of serine. nih.gov This interaction has been exploited to develop inhibitors for enzymes like serine proteases. nih.gov The development of α-aminoboronic acid derivatives, which are bioisosteres of natural amino acids, has gained significant traction in drug discovery. acs.org
Nucleic Acids: The recognition of nucleic acids is a cornerstone of many diagnostic and therapeutic strategies. ki.se While direct binding of this compound to nucleic acids is less common, boronic acid functionalities can be incorporated into larger systems for nucleic acid detection. rsc.orgnih.gov For instance, boronic acids can be used to immobilize nucleic acid probes onto sensor surfaces or to recognize the ribose units within RNA. mdpi.comnih.gov The cis-diol groups present in the ribose sugar of RNA make them a target for boronic acid binding.
| Biologically Relevant Molecule | Recognition Principle | Potential Application |
| Amino Acids (e.g., Serine) | Covalent bond formation with hydroxyl-containing side chains. nih.gov | Enzyme inhibition, biosensors for amino acid detection. nih.govacs.org |
| Nucleic Acids (RNA) | Binding to the cis-diol groups of the ribose sugar. mdpi.comnih.gov | RNA detection, diagnostics, gene silencing techniques. ki.senih.gov |
Strategies for Orthogonal Activation and Sensing
Orthogonal activation refers to the selective activation of a sensor or probe in a specific environment or in response to a particular stimulus, without interfering with other processes. In the context of this compound-based sensing, this could involve strategies to control the binding event.
One approach to achieve orthogonality is through the chemical modification of the sensing system. For example, a protecting group could be installed on the boronic acid moieties that is cleaved only under specific conditions (e.g., by a particular enzyme or a change in pH), thereby activating the sensor at a desired location or time.
Furthermore, the design of complex sensing ensembles allows for more sophisticated recognition. For instance, combining this compound with other recognition elements in a single platform can lead to a sensor that responds to a unique combination of analytes, providing a higher degree of specificity. This can be achieved through the development of sensor arrays where the differential response of several cross-reactive sensors provides a unique "fingerprint" for each analyte. frontiersin.org
Recent research has also explored the use of external stimuli, such as light, to control the binding properties of boronic acids, offering another avenue for orthogonal activation. Theoretical and mechanistic studies have highlighted the role of specific reagents in forming photoactive complexes that can influence the reactivity of organoboron compounds. fu-berlin.de
Research on Methylenediboronic Acid Derivatives and Analogs
Synthesis and Reactivity of Functionalized Methylenediboronic Acid Derivatives
The synthesis of functionalized this compound derivatives allows for the fine-tuning of their electronic and steric properties, which in turn influences their reactivity. Modern synthetic methodologies have enabled the creation of a diverse range of these compounds. For instance, a divergent radical dechloroborylation reaction using dinuclear gold catalysis under visible light has been developed to synthesize various gem-diboronic esters from readily available gem-dichloroalkanes. nih.gov
Structural modification of the this compound backbone is a key strategy for developing new functionalities. Research has shown that even simple substitutions on the central methylene (B1212753) carbon can significantly alter the compound's catalytic and binding properties.
A notable example is the development of a phenol-substituted gem-diboronic acid for use as a catalyst in the dehydrative amidation of α-amino acids. acs.org In this structural modification, the methylene bridge is replaced with a more complex, rigid framework that incorporates a phenol (B47542) group. This alteration was shown to create a superior catalyst compared to simple arylboronic acids for the condensation of α-amino acids, effectively suppressing epimerization. kyoto-u.ac.jp The synthesis of these modified derivatives often involves multi-step procedures tailored to build the specific carbon skeleton between the two boron atoms.
Substituents exert a profound influence on the chemical behavior of this compound derivatives by altering the electron density and steric environment of the boron centers. The principles governing this influence are similar to those in other areas of organic chemistry.
Electron-Withdrawing Groups: These groups increase the Lewis acidity of the boron atoms, enhancing their ability to act as catalysts or binding agents. edubull.com
Electron-Donating Groups: These groups decrease the Lewis acidity of the boron centers.
Steric Hindrance: Bulky substituents near the boronic acid moieties can impede the approach of substrates, affecting reaction rates and selectivity. edubull.com
The impact of such substitutions is clearly demonstrated in catalytic peptide synthesis. While this compound itself can catalyze the coupling of certain amino acids, the introduction of a phenol substituent on the bridging carbon creates a more potent catalyst. kyoto-u.ac.jp This enhanced reactivity is attributed to the specific electronic and structural environment created by the substituent, which facilitates the activation of carboxylic acids. kyoto-u.ac.jpacs.org
| Catalyst/Derivative | Structure | Substrate (Amino Acid) | Yield (%) | Note |
| This compound (A) | (HO)₂B-CH₂-B(OH)₂ | N-Boc-Gly | 99% | Effective for simple amino acids. kyoto-u.ac.jp |
| This compound (A) | (HO)₂B-CH₂-B(OH)₂ | N-Boc-L-Phe | 0% | Ineffective for more sterically hindered amino acids under the same conditions. kyoto-u.ac.jp |
| Phenol-substituted gem-DBA (D) | Phenol-substituted B-C-B | N-Boc-L-Phe | 96% | The substituent modification enables high reactivity with previously inert substrates. kyoto-u.ac.jp |
Exploration of Structural Modifications
Comparative Studies with Other gem-Diboronic Acid Systems
Comparative studies place the properties of this compound and its derivatives in a broader context, particularly in relation to simple monoboronic acids and other gem-diboronic structures. These studies have highlighted distinct advantages of the gem-diboronic motif.
Compared to simple arylboronic acids, gem-diboronic acids exhibit a different mechanism in activating carboxylic acids, showcasing a unique carboxylate-binding nature. kyoto-u.ac.jpacs.org Furthermore, the gem-diboronic acid motif is less susceptible to the formation of inactive or aggregated anhydride (B1165640) and boroxime species, which can be a drawback for simple boronic acids in certain applications. nih.gov This increased stability provides a distinct advantage in the development of anion receptors. nih.gov
Within the class of gem-diboronic acids, reactivity can vary significantly based on the structure of the bridge connecting the boron atoms. As shown in the table above, while this compound is the simplest gem-diboronic acid, more complex, substituted systems can offer superior catalytic performance for specific transformations. kyoto-u.ac.jp Studies on anion recognition have also revealed that the gem-diboronic acid motif provides stronger and more directional binding to oxoanions in aqueous media than other neutral recognition motifs like amides or ureas. nih.gov
Investigation of Boronic Ester Forms and Their Utility
Boronic esters of this compound, particularly the pinacol (B44631) ester, are crucial intermediates in organic synthesis. They offer enhanced stability, easier handling, and modulated reactivity compared to the free boronic acids.
The pinacol ester of this compound, bis[(pinacolato)boryl]methane, can be synthesized through methods such as the copper-catalyzed reaction of dibromomethane (B42720) with bis(pinacolato)diboron (B136004) (B₂Pin₂) in the presence of a suitable base. fu-berlin.de
| Reactants | Catalyst/Reagents | Product | Reference |
| CH₂Br₂, B₂Pin₂ | CuI, LiOMe, DMF | Bis[(pinacolato)boryl]methane | fu-berlin.de |
The utility of these ester forms is multifaceted:
Protection and Modulation of Reactivity: The pinacol groups act as protecting groups, masking the reactive boronic acid moieties. This allows chemical transformations to be performed on other parts of a molecule without affecting the boron centers. researchgate.netrsc.org Shielding the boron p-orbital with the ester group also slows down certain reactions like transmetallation, enabling greater control in cross-coupling processes. fu-berlin.de
Improved Solubility and Purification: Esterification generally increases the solubility of the compound in organic solvents, simplifying reaction workups and purification, often through chromatography.
Synthetic Intermediates: Methylenediboronic esters are versatile building blocks. For example, they can undergo lithiation followed by reaction with electrophiles to create more complex functionalized derivatives. dokumen.pub The ester can later be hydrolyzed under mild conditions to regenerate the free boronic acid, which can often be recovered and reused. rsc.org
Broader Context in Inorganic and Organometallic Chemistry Research of Methylenediboronic Acid
Methylenediboronic Acid in the Framework of Organoboron Chemistry
Organoboron chemistry is a broad field that investigates the properties and reactions of compounds containing a carbon-boron bond. mdpi.comwikipedia.org These compounds, particularly boronic acids with the general formula R-B(OH)₂, are fundamental building blocks in modern organic synthesis. wikipedia.org They are celebrated for their stability, low toxicity, and versatile reactivity, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds. ontosight.aienamine.net
This compound, CH₂(B(OH)₂)₂, is the simplest member of a specific subclass known as gem-diboronic acids (or gem-diborylalkanes when the hydroxyl groups are replaced by other substituents). kyoto-u.ac.jprsc.org The term "geminal" (from the Latin gemini, "twins") signifies that both boron atoms are attached to the same carbon. This structural feature is key to their unique chemical behavior.
Gem-diboron compounds have emerged as valuable and versatile intermediates in synthetic chemistry. rsc.orgresearchgate.net Their utility stems from the presence of two reactive C-B bonds on a single carbon, allowing for sequential or double functionalization. This dual reactivity opens pathways to complex molecular architectures that are difficult to access through other means. The stability and availability of gem-diborylalkanes have made them prominent in the development of new synthetic methodologies. rsc.org The study of this compound provides fundamental insights into the reactivity of this important class of organoboron reagents.
Integration with Transition Metal Chemistry and Catalysis
A crucial aspect of organoboron chemistry is its synergy with transition metal catalysis. mdpi.com Boronic acids are extensively used as reagents in reactions where a transition metal, most commonly palladium, facilitates the transfer of the organic group from boron to another substrate in a process called transmetallation. wikipedia.org This is the cornerstone of the Suzuki coupling reaction. wikipedia.orgenamine.net
The class of gem-diboron compounds, to which this compound belongs, is increasingly utilized in transition-metal-catalyzed reactions to form carbon-carbon bonds. researchgate.net Palladium-catalyzed cross-coupling reactions involving gem-diborylalkanes provide an efficient route to synthesize a diverse array of organic molecules. rsc.org For instance, research has demonstrated the successful palladium-catalyzed cross-coupling of gem-diborylalkanes with gem-difluorinated cyclopropanes, a reaction that proceeds under mild conditions to create structurally complex fluorinated alkenes. rsc.org
The general mechanism for such transformations involves the catalytic cycle of the transition metal. In a palladium-catalyzed reaction, the Pd(0) catalyst typically undergoes oxidative addition into a substrate, followed by transmetallation with the organoboron compound, and finally, reductive elimination to release the new coupled product and regenerate the catalyst. wikipedia.org While extensive research exists for monofunctional boronic acids, the application of gem-diboronic acids in such catalytic cycles is an active and expanding area of research, offering pathways to novel chemical structures. rsc.org
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Significance | Reference |
|---|---|---|---|---|---|
| gem-Difluorocyclopropane | gem-Diborylalkane | Palladium Complex | gem-Diboryl-substituted fluorinated alkene | Provides an efficient route to structurally diverse and valuable fluorinated organic compounds under mild conditions. | rsc.org |
Novel Inorganic Applications and Reagent Development
Beyond its role as a synthetic building block in cross-coupling reactions, this compound is the focus of research into novel applications as a reagent and catalyst itself. Its distinct structure and Lewis acidic nature are being harnessed to develop new chemical transformations.
A significant area of development is its use as an organocatalyst. Researchers have found that this compound can function as a highly effective catalyst for the dehydrative amidation of α-amino acids, a fundamental process in peptide synthesis. kyoto-u.ac.jp In these studies, this compound, the simplest gem-diboronic acid, was shown to successfully catalyze the coupling of an N-protected amino acid with an amine to form a dipeptide. kyoto-u.ac.jp
This catalytic activity is noteworthy because it showcases a reactivity pattern distinct from that of simpler arylboronic acids. kyoto-u.ac.jp The proposed mechanism involves a unique carboxylate-binding ability of the gem-diboronic acid structure, which facilitates the activation of the carboxylic acid for nucleophilic attack by the amine. kyoto-u.ac.jp This distinctive reactivity profile allows gem-diboronic acids to outperform standard boronic acid catalysts in certain contexts, particularly in suppressing side reactions like epimerization. kyoto-u.ac.jp
| Amino Acid Substrate | Amine Substrate | Catalyst (5 mol%) | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| N-Boc-Gly | Benzylamine (B48309) | This compound | Toluene | 80 °C | 99% | kyoto-u.ac.jp |
Furthermore, the potential for this compound to act as a catalyst extends to other areas. For example, it has been cited in patent literature as a potential acid catalyst for acetalization, highlighting its utility in the creation of materials for biomedical applications like stem cell scaffolding. googleapis.com The development of this compound and its derivatives as specialized reagents and catalysts represents a growing frontier in inorganic and organometallic chemistry, promising milder and more selective methods for important chemical transformations.
Q & A
Q. What are the established protocols for synthesizing and characterizing methylenediboronic acid in academic research?
this compound is synthesized via catalytic dehydrative methods, as demonstrated in peptide synthesis studies. Key steps include using 5 Å molecular sieves and toluene at 80°C to achieve high yields (e.g., 99% for specific substrates). Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and purity. For new compounds, provide full spectroscopic data (¹H, ¹³C, and ¹¹B NMR) and elemental analysis. Known compounds require literature citations for identity confirmation. Experimental details should be reported concisely in the main text, with extended data in supplementary materials .
Q. How should this compound be stored and handled to ensure stability in experimental settings?
While direct storage guidelines for this compound are not explicitly stated in the evidence, analogous boronic acids (e.g., methylboronic acid) suggest storage at 2–8°C in airtight containers. Solubility in dimethyl sulfoxide (DMSO) is common (e.g., 100 mg/mL for methylboronic acid), but solvent compatibility must be validated for specific reactions. Always include storage conditions and purity data (≥95% by HPLC) in methodology sections .
Q. Which analytical techniques are critical for validating the purity and reactivity of this compound in catalytic applications?
High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential for purity assessment. Reactivity validation includes kinetic studies under controlled conditions (e.g., temperature, solvent, catalyst loading). For catalytic efficiency, quantify yields using gas chromatography (GC) or NMR integration. Cross-reference results with control experiments to isolate catalyst-specific effects .
Advanced Research Questions
Q. How can researchers optimize this compound’s catalytic efficiency across diverse substrates?
Substrate compatibility issues, such as inertness observed with N-Boc-L-Phe, necessitate systematic screening of reaction parameters. Variate solvents (e.g., toluene vs. THF), temperatures (e.g., 80°C vs. room temperature), and additives (e.g., molecular sieves). Use design-of-experiments (DoE) frameworks to identify synergistic factors. Document failures and contradictions in supplementary materials to guide reproducibility .
Q. What methodologies address contradictions in catalytic performance data between studies using this compound?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental design gaps. For example, discrepancies in yields may arise from unaccounted moisture sensitivity or substrate stereochemistry. Replicate studies under standardized conditions and perform meta-analyses of published data. Use statistical tools (e.g., ANOVA) to isolate variables contributing to variability .
Q. How can mechanistic studies elucidate this compound’s role in dehydrative coupling reactions?
Employ isotopic labeling (e.g., deuterated solvents) to trace reaction pathways. Kinetic profiling (e.g., rate vs. catalyst loading) and in situ spectroscopy (e.g., IR or Raman) can identify intermediates. Computational modeling (DFT calculations) may predict transition states, though experimental validation is critical. Publish raw kinetic data and computational inputs to facilitate peer review .
Q. What strategies ensure robust experimental design when scaling this compound-mediated reactions?
Predefine success metrics (e.g., yield thresholds, enantiomeric excess) and failure modes (e.g., hydrolysis, byproduct formation). Use clustered data analysis to account for nested variables (e.g., batch effects, operator bias). Include negative controls (e.g., catalyst-free reactions) and report effect sizes with confidence intervals. Follow Beilstein Journal guidelines for supplementary data organization .
Methodological Notes
- Data Presentation : Tabulate catalytic performance (e.g., Table 1 in ) with substrate structures, yields, and conditions. Use standardized units (e.g., mol%, °C) for cross-study comparability.
- Contradiction Management : Clearly distinguish between technical errors (e.g., impure reagents) and fundamental limitations (e.g., substrate incompatibility) in discussion sections.
- Ethical Compliance : Disclose funding sources and conflicts of interest in acknowledgments, adhering to journal-specific policies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
